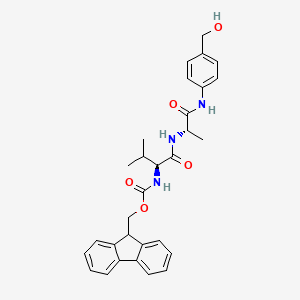

Fmoc-Val-Ala-PAB

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Mécanisme D'action

Target of Action

Fmoc-Val-Ala-PAB is primarily used in the synthesis of Antibody-Drug Conjugates (ADCs) . The primary targets of this compound are the specific antigens on the surface of cancer cells .

Mode of Action

The compound this compound acts as a linker in ADCs, connecting the antibody to the cytotoxic drug . The Val-Ala dipeptide in the linker is specifically cleaved by the enzyme Cathepsin B . This cleavage event occurs after the ADC has been internalized by the target cell, ensuring that the cytotoxic drug is released within the cell .

Biochemical Pathways

The biochemical pathway primarily involved in the action of this compound is the endocytic pathway . After the ADC binds to the antigen on the

Analyse Biochimique

Biochemical Properties

Fmoc-Val-Ala-PAB interacts with various enzymes and proteins. Specifically, it is designed to be cleaved by the enzyme Cathepsin B . This enzyme is found in the lysosomes of cells, allowing for the targeted release of the drug within the cell .

Cellular Effects

The use of this compound in ADCs allows for targeted drug delivery, which can influence various cellular processes. Upon internalization of the ADC, the this compound linker is cleaved in the lysosome, releasing the attached cytotoxic drug . This can impact cell signaling pathways, gene expression, and cellular metabolism, ultimately leading to cell death .

Molecular Mechanism

This compound exerts its effects at the molecular level through its interactions with Cathepsin B . Upon cleavage by this enzyme, the cytotoxic drug attached to the ADC is released . This allows for targeted drug delivery, minimizing damage to healthy cells .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. While specific long-term effects on cellular function are not mentioned in the search results, the compound is known for its stability and its ability to effectively release the drug upon cleavage .

Dosage Effects in Animal Models

While specific dosage effects of this compound in animal models are not mentioned in the search results, it is known that the compound is used in the synthesis of ADCs, which have been tested in various animal models .

Metabolic Pathways

This compound is involved in the metabolic pathway of ADCs. Upon internalization into the cell, it is cleaved by the enzyme Cathepsin B in the lysosome . This triggers the release of the cytotoxic drug, allowing it to exert its effects .

Transport and Distribution

This compound is transported into cells as part of an ADC . Once inside the cell, it is directed to the lysosome, where it is cleaved by Cathepsin B .

Subcellular Localization

This compound is localized in the lysosome of the cell as part of an ADC . Here, it is cleaved by Cathepsin B, releasing the cytotoxic drug .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de Fmoc-Val-Ala-PAB implique généralement les étapes suivantes :

Protection Fmoc : Le groupe amino de la valine est protégé à l'aide de chlorure de fluorénylméthyloxycarbonyle (Fmoc-Cl) en présence d'une base telle que le bicarbonate de sodium.

Couplage peptidique : La valine protégée est ensuite couplée à l'alanine à l'aide d'un réactif de couplage tel que le N,N'-dicyclohexylcarbodiimide (DCC) et le 1-hydroxybenzotriazole (HOBt).

Conjugaison PAB : Le dipeptide résultant est conjugué au para-aminobenzoate (PAB) en utilisant une stratégie de couplage similaire.

Méthodes de production industrielle : La production industrielle de this compound suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l'optimisation des conditions réactionnelles pour assurer un rendement et une pureté élevés. Des techniques telles que la chromatographie liquide haute performance (HPLC) sont utilisées pour la purification .

Types de réactions :

Clivage : this compound subit un clivage enzymatique par la cathepsine B, une protéase lysosomale, libérant le médicament cytotoxique dans la cellule cible.

Déprotection : Le groupe Fmoc peut être éliminé dans des conditions basiques, généralement à l'aide de pipéridine, pour exposer l'amine libre pour une nouvelle conjugaison.

Réactifs et conditions courants :

Protection Fmoc : Fmoc-Cl, bicarbonate de sodium.

Couplage peptidique : DCC, HOBt.

Clivage : Enzyme cathepsine B.

Principaux produits :

Déprotection Fmoc : Amine libre.

Clivage : Libération du médicament cytotoxique

4. Applications de la recherche scientifique

This compound est largement utilisé dans le domaine des conjugués anticorps-médicaments (ADC). Ses applications comprennent :

Chimie : Utilisé comme un lieur clivable dans la synthèse de molécules complexes.

Biologie : Facilite la délivrance ciblée de médicaments en cancérothérapie en assurant la libération de médicaments cytotoxiques dans les cellules cancéreuses.

Médecine : Intégral dans le développement des ADC pour le traitement ciblé du cancer.

Industrie : Employé dans la production à grande échelle d'ADC pour des applications pharmaceutiques .

5. Mécanisme d'action

Le mécanisme d'action de this compound implique son clivage par la cathepsine B dans les lysosomes des cellules cibles. Ce clivage libère le médicament cytotoxique, qui exerce ensuite ses effets sur les cellules cibles. Le groupe Fmoc protège le groupe amino pendant la synthèse et est éliminé dans des conditions basiques pour permettre une nouvelle conjugaison .

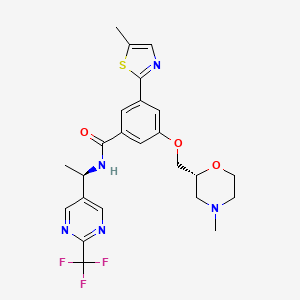

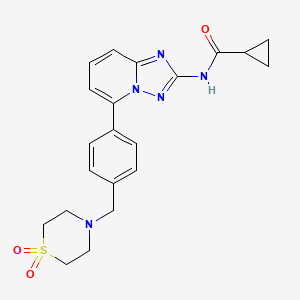

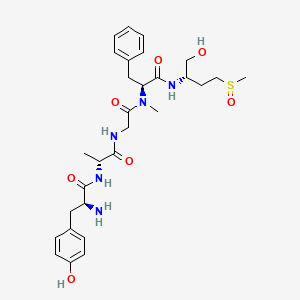

Composés similaires :

Fmoc-Val-Cit-PAB : Un autre lieur clivable utilisé dans les ADC, clivé par la cathepsine B.

Fmoc-Val-Ala-PNP : Une variante utilisée dans des applications similaires avec de légères modifications de structure.

Unicité : this compound est unique en raison de son clivage spécifique par la cathepsine B, assurant la libération ciblée de médicaments dans les lysosomes. Sa stabilité dans le plasma humain et son clivage efficace en font un choix privilégié dans la synthèse d'ADC .

Applications De Recherche Scientifique

Fmoc-Val-Ala-PAB is widely used in the field of antibody-drug conjugates (ADCs). Its applications include:

Chemistry: Used as a cleavable linker in the synthesis of complex molecules.

Biology: Facilitates targeted drug delivery in cancer therapy by ensuring the release of cytotoxic drugs within cancer cells.

Medicine: Integral in the development of ADCs for targeted cancer treatment.

Industry: Employed in the large-scale production of ADCs for pharmaceutical applications .

Comparaison Avec Des Composés Similaires

Fmoc-Val-Cit-PAB: Another cleavable linker used in ADCs, cleaved by cathepsin B.

Fmoc-Val-Ala-PNP: A variant used in similar applications with slight modifications in structure.

Uniqueness: Fmoc-Val-Ala-PAB is unique due to its specific cleavage by cathepsin B, ensuring targeted drug release within lysosomes. Its stability in human plasma and efficient cleavage make it a preferred choice in ADC synthesis .

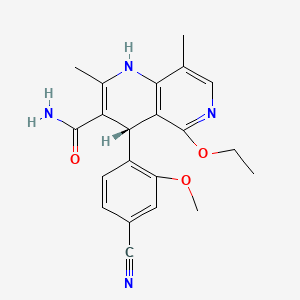

Propriétés

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(2S)-1-[[(2S)-1-[4-(hydroxymethyl)anilino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H33N3O5/c1-18(2)27(29(36)31-19(3)28(35)32-21-14-12-20(16-34)13-15-21)33-30(37)38-17-26-24-10-6-4-8-22(24)23-9-5-7-11-25(23)26/h4-15,18-19,26-27,34H,16-17H2,1-3H3,(H,31,36)(H,32,35)(H,33,37)/t19-,27-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIEQFKSWCKVBTP-PPHZAIPVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NC1=CC=C(C=C1)CO)NC(=O)[C@H](C(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H33N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

515.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(1H-benzo[d]imidazol-2-yl)-4-hydroxyquinolin-2(1H)-one](/img/structure/B607444.png)

![2-Amino-3'-hydroxy-6'-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]spiro[isoindole-3,9'-xanthene]-1-one](/img/structure/B607446.png)